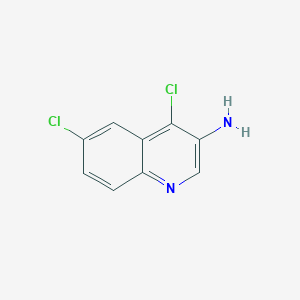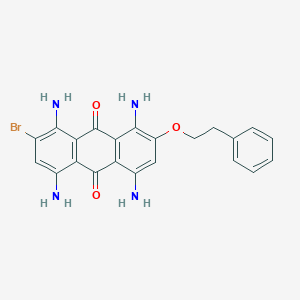
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a bromine atom, and a phenethoxy group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, photothermal conversion, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione involves multiple steps, starting from anthracene derivativesThe reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and subsequent substitution reactions with amines and phenethoxy reagents under controlled temperatures and solvents .
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of photothermal conversion materials for solar steam generation, where it exhibits high efficiency in converting solar energy to heat
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine and phenethoxy groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione: Similar in structure but with a methoxy group instead of a phenethoxy group.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of phenethoxy and bromine groups.
The uniqueness of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in photothermal conversion and organic synthesis.
Properties
CAS No. |
88603-43-4 |
|---|---|
Molecular Formula |
C22H19BrN4O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)22(29)18-16(21(15)28)13(25)9-14(20(18)27)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |
InChI Key |
BMTPNKOGQHWFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


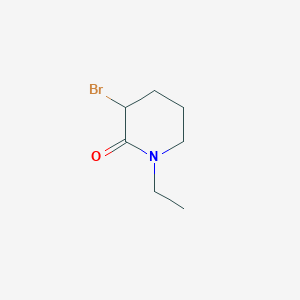
![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
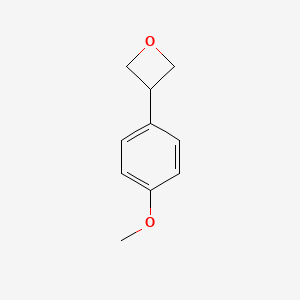
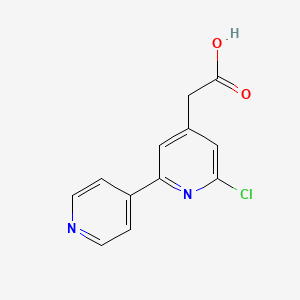
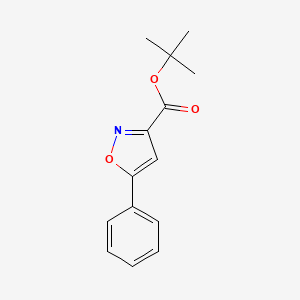
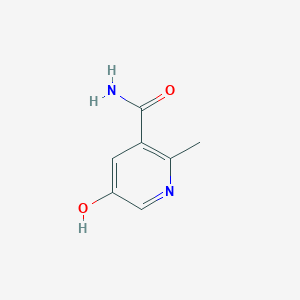

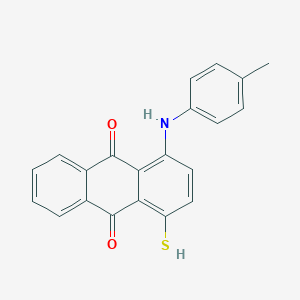
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
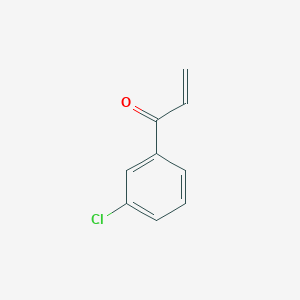
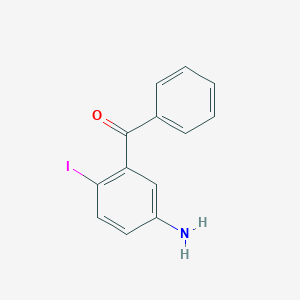
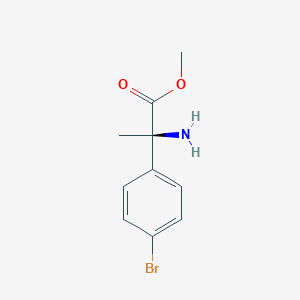
![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
